Butyronitrile-D7 is a fully deuterated, four-carbon aliphatic nitrile (C4D7N) primarily procured as a specialty solvent for nuclear magnetic resonance (NMR) spectroscopy and as a stable isotope-labeled precursor. Exhibiting a moderate dielectric constant (~24.8) and a wide liquid range, it mirrors the bulk physicochemical properties of its non-deuterated counterpart while replacing all carbon-bound protons with deuterium [1]. For industrial and academic buyers, the primary procurement drivers are its exceptional low-temperature liquidity, its complete transparency in 1H NMR, and its utility in introducing metabolically stable deuterated alkyl chains into pharmaceutical candidates . Unlike more common deuterated solvents, Butyronitrile-D7 provides a unique combination of aprotic polarity, low viscosity at cryogenic temperatures, and low volatility at ambient conditions.
Procurement substitution with the industry-standard Acetonitrile-D3 or non-deuterated butyronitrile frequently results in experimental failure under specialized conditions. Acetonitrile-D3 freezes at -45 °C, rendering it entirely unsuitable for cryogenic NMR studies or low-temperature electrochemical analyses that require a liquid matrix down to -100 °C [1]. Conversely, using non-deuterated butyronitrile for 1H NMR introduces massive aliphatic solvent peaks (between 0.9 and 2.5 ppm) that completely obscure analyte signals in the same region, preventing accurate structural elucidation [2]. Furthermore, in mechanistic or operando vibrational spectroscopy, non-deuterated nitriles lack the distinct C-D stretch (shifted to the ~2100 cm⁻¹ silent region), making it impossible to distinguish the solvent from other organic components in complex mixtures [3].
For researchers studying highly reactive organometallic intermediates or rapid conformational dynamics, the solvent must remain liquid at extremely low temperatures. Butyronitrile-D7 maintains a liquid phase down to approximately -112 °C, whereas the standard deuterated nitrile, Acetonitrile-D3, freezes at -45 °C [1]. This 67 °C extension in the operational temperature window is critical for trapping transient species that decompose at higher temperatures.
| Evidence Dimension | Freezing point / Lower limit of liquid range |
| Target Compound Data | -112 °C |
| Comparator Or Baseline | Acetonitrile-D3 (-45 °C) |
| Quantified Difference | 67 °C wider low-temperature operational window |
| Conditions | Standard atmospheric pressure, cryogenic NMR probe conditions |
Procuring Butyronitrile-D7 is mandatory for NMR characterization of unstable intermediates that require analysis at temperatures below -50 °C.
When analyzing complex aliphatic molecules, solvent interference is a primary cause of data loss. High-isotopic-purity Butyronitrile-D7 (>98 atom % D) effectively eliminates the strong proton resonances associated with the propyl chain. In contrast, non-deuterated butyronitrile exhibits intense, broad multiplets at ~0.9, 1.6, and 2.3 ppm that can completely mask the signals of dilute analytes [1]. The use of the D7 variant provides a near-transparent background in the critical 0–3 ppm chemical shift range.
| Evidence Dimension | Solvent 1H NMR signal intensity in the 0.9–2.5 ppm range |
| Target Compound Data | >98% signal reduction (residual protons only) |
| Comparator Or Baseline | Non-deuterated butyronitrile (massive solvent peaks) |
| Quantified Difference | >98% suppression of aliphatic background interference |
| Conditions | 1H NMR spectroscopy of dilute analytes in neat solvent |
Ensures that buyers can accurately resolve and integrate the aliphatic signals of their target compounds without solvent overlap.
In operando electrochemical studies, tracking solvent behavior independently of polymer binders or organic additives is challenging due to spectral overlap. Deuteration shifts the carbon-hydrogen stretching frequency from the crowded ~2850–2960 cm⁻¹ region to the spectral 'silent region' of ~2100–2250 cm⁻¹ for the C-D stretch [1]. This ~700 cm⁻¹ redshift allows Butyronitrile-D7 to be unambiguously monitored via IR or Raman spectroscopy during complex reactions or battery cycling.
| Evidence Dimension | Primary aliphatic stretching frequency |
| Target Compound Data | ~2100–2250 cm⁻¹ (C-D stretch) |
| Comparator Or Baseline | Non-deuterated butyronitrile (~2850–2960 cm⁻¹ C-H stretch) |
| Quantified Difference | ~700–800 cm⁻¹ redshift into the IR silent region |
| Conditions | Infrared or Raman spectroscopy of complex organic/electrolyte mixtures |
Enables unambiguous tracking of the solvent's physical and chemical state in complex, multi-component industrial or battery systems.
For prolonged experiments or syntheses requiring elevated temperatures, solvent loss through evaporation compromises reproducibility. Butyronitrile-D7 has a boiling point of ~117 °C, significantly higher than that of Acetonitrile-D3 (~82 °C) [1]. This lower volatility reduces concentration drift during extended high-temperature NMR acquisitions or open-bench handling, improving quantitative reliability.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | ~117 °C |
| Comparator Or Baseline | Acetonitrile-D3 (~82 °C) |
| Quantified Difference | 35 °C higher boiling point, reducing evaporative loss |
| Conditions | Standard atmospheric pressure, elevated temperature processing |
Reduces solvent evaporation and concentration drift during long-duration or elevated-temperature analytical workflows.
Directly leveraging its -112 °C freezing point, Butyronitrile-D7 is the solvent of choice for trapping and characterizing highly unstable organometallic complexes and reaction intermediates via 1H NMR. It allows researchers to maintain a liquid, polar aprotic environment at temperatures where standard solvents like Acetonitrile-D3 would freeze solid [1].
Utilizing the ~700 cm⁻¹ redshift of the C-D stretch, this compound is ideal for operando IR and Raman studies of lithium-ion battery solid-electrolyte interphases (SEI). The shifted vibrational signature allows analysts to track the solvent's decomposition and interaction at the electrode surface without interference from other aliphatic components in the cell [2].
As a stable isotope-labeled precursor, Butyronitrile-D7 is procured to introduce fully deuterated propyl chains or butyryl groups into drug candidates. This exploits the kinetic isotope effect to slow down cytochrome P450-mediated metabolism at the alkyl chain, thereby improving the pharmacokinetic profile of the resulting API [3].